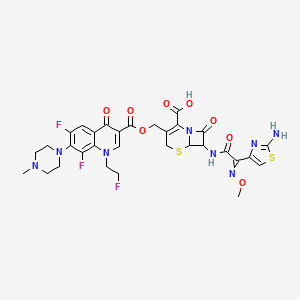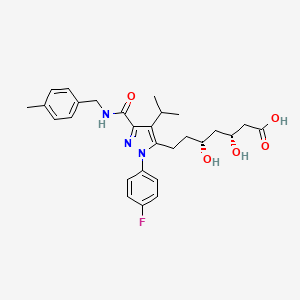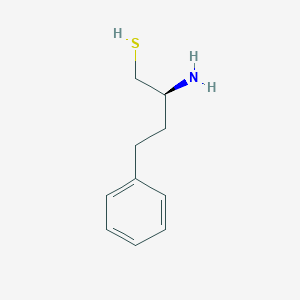![molecular formula C22H26N4O4 B10837477 (2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)
(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CLIK-148 is a small molecule inhibitor specifically designed to target cathepsin L, a cysteine protease enzyme. Cathepsin L plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and tissue remodeling. CLIK-148 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, osteoporosis, and diabetes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CLIK-148 involves the preparation of a thiol ester containing a diacyl hydrazine functionality and one stereogenic center. The most active form of CLIK-148 is the S-enantiomer, which has an IC50 value of 56 nM . The synthetic route typically includes the following steps:
- Formation of the diacyl hydrazine intermediate.
- Introduction of the thiol ester functionality.
- Resolution of the stereogenic center to obtain the S-enantiomer.
Industrial Production Methods
Industrial production of CLIK-148 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Purification steps including crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
CLIK-148 undergoes several types of chemical reactions, including:
Oxidation: CLIK-148 can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiol ester functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol groups.
Substitution: Substituted thiol esters.
Applications De Recherche Scientifique
CLIK-148 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various biochemical pathways.
Biology: Employed in cell culture studies to investigate the effects of cathepsin L inhibition on cellular processes such as apoptosis and autophagy.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, osteoporosis, and diabetes.
Industry: Utilized in the development of new drugs targeting cathepsin L and related proteases.
Mécanisme D'action
CLIK-148 exerts its effects by specifically binding to the active site of cathepsin L, inhibiting its proteolytic activity. The binding involves critical hydrogen bonding and hydrophobic interactions with conserved residues in the catalytic binding site of the enzyme . This inhibition prevents the degradation of substrate proteins, thereby modulating various physiological and pathological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
CLIK-195: Another cathepsin L inhibitor with a similar mechanism of action.
CA-074: A cathepsin B-specific inhibitor.
CLIK-060: A cathepsin S-specific inhibitor.
Uniqueness of CLIK-148
CLIK-148 is unique due to its high selectivity and potency for cathepsin L. It has been shown to be more effective than other inhibitors in certain applications, such as protecting against bone metastasis and enhancing glucose uptake in adipocytes . The S-enantiomer of CLIK-148 is particularly notable for its high biological activity compared to the R-enantiomer.
Propriétés
Formule moléculaire |
C22H26N4O4 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C22H26N4O4/c1-26(2)22(29)17(14-15-8-4-3-5-9-15)25-21(28)19-18(30-19)20(27)24-13-11-16-10-6-7-12-23-16/h3-10,12,17-19H,11,13-14H2,1-2H3,(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 |
Clé InChI |
SXMRSAGDCJGMTG-FHWLQOOXSA-N |
SMILES isomérique |
CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2[C@H](O2)C(=O)NCCC3=CC=CC=N3 |
SMILES canonique |
CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C2C(O2)C(=O)NCCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)
![(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10837402.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)

![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)

![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)
![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)
![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)


![(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)